

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylguanidinium Acetate

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Compound of Interest

Compound Name: *N-Benzylguanidinium acetate*

Cat. No.: *B1252077*

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Abstract

N-Benzylguanidinium acetate is an organic salt of interest in medicinal chemistry and materials science. The presence of the guanidinium group, a common pharmacophore, suggests potential biological activity, while its salt form influences its physicochemical properties such as solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Benzylguanidinium acetate**, including its synthesis, spectral characteristics, and key physical parameters. Detailed experimental protocols for its characterization are provided, and its potential biological relevance is discussed based on the known activities of related guanidinium compounds.

Chemical Identity and Structure

N-Benzylguanidinium acetate is comprised of the N-Benzylguanidinium cation and the acetate anion. The guanidinium group is characterized by a central carbon atom bonded to three nitrogen atoms, with the positive charge delocalized across the entire planar cation through resonance. The benzyl group is a phenyl ring attached to a methylene group.

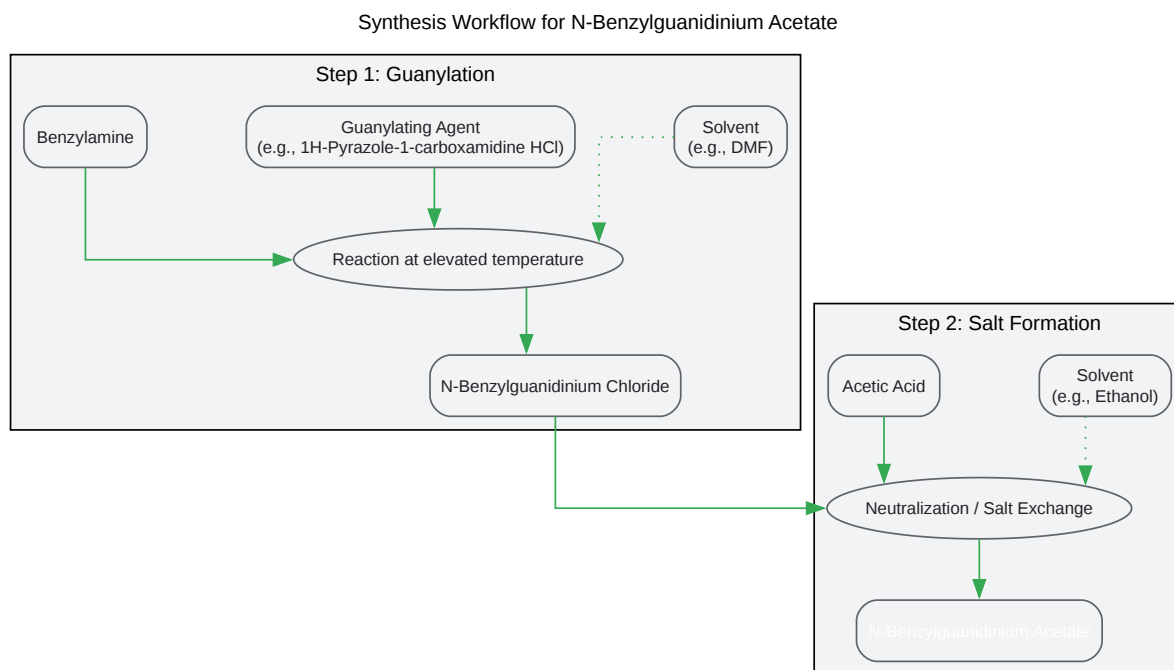
Table 1: General Chemical Information

Identifier	Value
IUPAC Name	Benzylguanidinium acetate
Molecular Formula	C ₁₀ H ₁₅ N ₃ O ₂
Molecular Weight	209.25 g/mol
Canonical SMILES	<chem>CC(=O)O.C1=CC=C(C=C1)CNC(=N)N</chem>
InChI Key	InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4)

Synthesis of N-Benzylguanidinium Acetate

A common method for the synthesis of monosubstituted guanidinium salts involves the guanylation of a primary amine using a guanylating agent such as S-methylisothiurea sulfate, followed by salt metathesis or neutralization with the desired acid.

A plausible synthesis route for **N-Benzylguanidinium acetate** is a two-step process. First, benzylamine is reacted with a guanylating agent like 1H-pyrazole-1-carboxamidine hydrochloride to form N-benzylguanidinium chloride. This is followed by a salt exchange reaction or neutralization with acetic acid to yield the final product.



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Synthesis of *N*-Benzylguanidinium Acetate.

Physicochemical Properties

The physicochemical properties of **N-Benzylguanidinium acetate** are influenced by both the N-benzylguanidinium cation and the acetate anion. The following table summarizes the expected properties based on data from related compounds.

Table 2: Estimated Physicochemical Properties

Property	Estimated Value	Notes
Melting Point	135 - 145 °C	Guanidinium salts typically have melting points in this range. The exact value is dependent on crystal packing. For comparison, methylguanidine hydrochloride has a melting point of 121-124°C.[1]
Solubility	Highly soluble in water and polar protic solvents (e.g., ethanol, methanol). Sparingly soluble in nonpolar solvents.	The ionic nature of the salt and the hydrogen bonding capacity of the guanidinium group contribute to its high polarity and solubility in polar solvents. Guanidine is highly soluble in water.[2]
pKa of Conjugate Acid	~13.5	The pKa of the guanidinium ion is approximately 13.6, indicating that N-Benzylguanidinium is a strong base and will be protonated at physiological pH.[3][4]

Spectroscopic Data

The structural characterization of **N-Benzylguanidinium acetate** can be achieved through various spectroscopic techniques. The expected spectral data are inferred from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Chemical Shifts / Absorption Bands
^1H NMR	- Aromatic protons (phenyl group): Multiplet at δ 7.2-7.5 ppm.- Methylene protons ($-\text{CH}_2-$): Singlet at approximately δ 4.4 ppm.- NH protons (guanidinium): Broad singlet between δ 7.0-8.5 ppm.- Acetate methyl protons: Singlet around δ 1.9 ppm.
^{13}C NMR	- Guanidinium carbon ($\text{C}(\text{NH}_2)_2$): Signal in the range of δ 156-160 ppm.- Aromatic carbons: Signals between δ 127-140 ppm.- Methylene carbon ($-\text{CH}_2-$): Signal around δ 45-50 ppm.- Acetate carbonyl carbon: Signal around δ 175-180 ppm.- Acetate methyl carbon: Signal around δ 21 ppm.
FT-IR	- N-H stretching vibrations: Broad band in the region of $3100\text{-}3400\text{ cm}^{-1}$.- C=N stretching vibration (guanidinium): Strong absorption band around $1650\text{-}1680\text{ cm}^{-1}$.- Aromatic C-H stretching: Peaks around $3000\text{-}3100\text{ cm}^{-1}$.- Aromatic C=C stretching: Peaks in the region of $1450\text{-}1600\text{ cm}^{-1}$.- C=O stretching (acetate): Strong absorption around $1560\text{-}1610\text{ cm}^{-1}$ (asymmetric) and $1410\text{-}1440\text{ cm}^{-1}$ (symmetric).

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **N-Benzylguanidinium acetate**.

Synthesis of N-Benzylguanidinium Acetate

- Guanylation of Benzylamine: To a solution of benzylamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents). Stir the reaction mixture at $80\text{-}100\text{ }^\circ\text{C}$ for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and precipitate the crude N-benzylguanidinium chloride by adding diethyl ether. Filter the solid and wash with diethyl ether.

- **Formation of the Acetate Salt:** Dissolve the crude N-benzylguanidinium chloride in a minimal amount of ethanol. To this solution, add a solution of sodium acetate (1.1 equivalents) in ethanol. A precipitate of sodium chloride will form. Stir the mixture at room temperature for 1-2 hours. Filter off the sodium chloride and concentrate the filtrate under reduced pressure to obtain crude **N-Benzylguanidinium acetate**. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.

Melting Point Determination

- Finely powder a small amount of the dry sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a rate of 10-15 °C per minute for a preliminary determination.
- For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Solubility Determination

- To a series of test tubes, add approximately 10 mg of **N-Benzylguanidinium acetate**.
- To each tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexane) in 0.2 mL increments, vortexing for 30 seconds after each addition.
- Visually inspect the mixture for the dissolution of the solid.
- Classify the solubility as:

- Highly soluble: Dissolves completely in < 1 mL.
- Soluble: Dissolves completely in 1-2 mL.
- Sparingly soluble: Partial dissolution in 2 mL.
- Insoluble: No visible dissolution in 2 mL.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- FT-IR Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
 - Record the spectrum in the range of 4000-400 cm⁻¹.

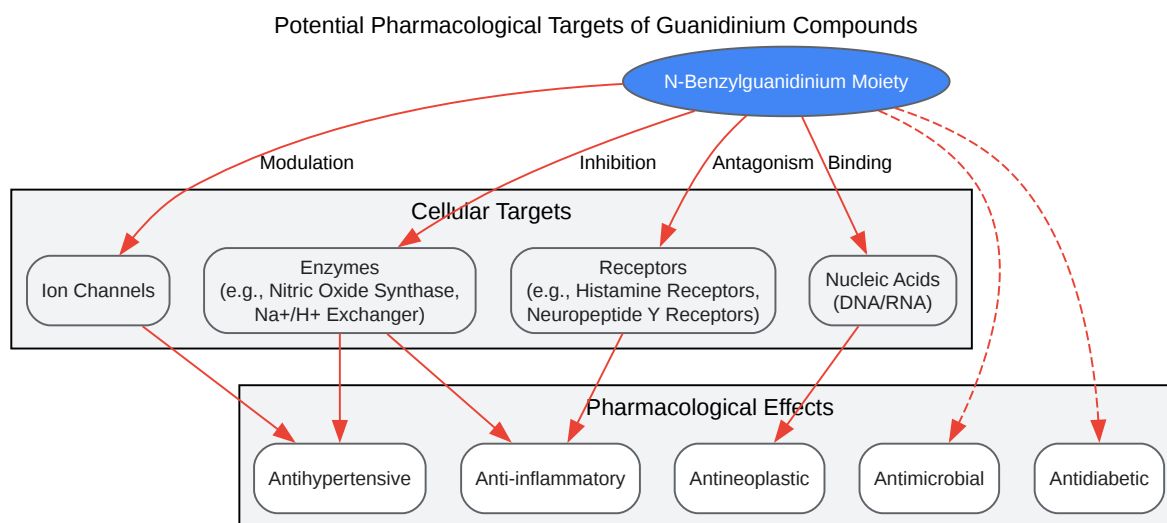
Potential Biological Activities and Signaling Pathways

While specific biological data for **N-Benzylguanidinium acetate** is not extensively documented, the guanidinium group is a well-known pharmacophore present in numerous biologically active compounds. Guanidine derivatives have been reported to exhibit a wide range of pharmacological activities.^{[5][6][7]} These include acting as:

- Enzyme Inhibitors: Targeting enzymes such as nitric oxide synthase and Na⁺/H⁺ exchangers.^[5]

- Receptor Antagonists: For receptors like histamine and neuropeptide Y receptors.[8]
- Antimicrobial Agents: Showing activity against various strains of bacteria and fungi.[8]
- Antidiabetic Agents: With metformin being a prominent example.[8]

The biological effects of guanidinium compounds are often attributed to their ability to form multiple hydrogen bonds and engage in electrostatic interactions with biological targets.



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General pharmacological targets of guanidinium compounds.

Conclusion

N-Benzylguanidinium acetate is a compound with physicochemical properties that make it amenable to study in biological systems. Its high polarity and solubility in aqueous media, coupled with the known biological activities of the guanidinium moiety, position it as a molecule of interest for further investigation in drug discovery and development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to characterize this and related compounds.

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